![molecular formula C8H6Cl2O2 B13686692 4-(Dichloromethyl)benzo[d][1,3]dioxole](/img/structure/B13686692.png)
4-(Dichloromethyl)benzo[d][1,3]dioxole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Dichloromethyl)benzo[d][1,3]dioxole is an organic compound with the molecular formula C8H6Cl2O2. It is a derivative of benzo[d][1,3]dioxole, which is a heterocyclic compound containing a methylenedioxy functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dichloromethyl)benzo[d][1,3]dioxole typically involves the chlorination of 4-(Chloromethyl)benzo[d][1,3]dioxole. The reaction is carried out using chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions . The reaction proceeds as follows:
Starting Material: 4-(Chloromethyl)benzo[d][1,3]dioxole
Chlorinating Agent: Thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5)
Reaction Conditions: The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete chlorination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Dichloromethyl)benzo[d][1,3]dioxole undergoes various chemical reactions, including:
Substitution Reactions: The dichloromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: Reduction of the dichloromethyl group can yield methyl or methylene derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution: Formation of various substituted benzo[d][1,3]dioxole derivatives.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of methyl or methylene derivatives.
Applications De Recherche Scientifique
4-(Dichloromethyl)benzo[d][1,3]dioxole has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Medicine: Explored for its potential use in drug development and as a building block for bioactive compounds.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-(Dichloromethyl)benzo[d][1,3]dioxole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes . For example, derivatives of benzo[d][1,3]dioxole have been shown to interact with auxin receptors in plants, promoting root growth .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Benzodioxole: A parent compound with similar structural features but lacking the dichloromethyl group.
4-(Chloromethyl)benzo[d][1,3]dioxole: A precursor in the synthesis of 4-(Dichloromethyl)benzo[d][1,3]dioxole.
Benzo[d][1,3]dioxole-4,7-dicarboxylic acid: A derivative used in the synthesis of metal-organic frameworks.
Uniqueness
This compound is unique due to its dichloromethyl functional group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C8H6Cl2O2 |
|---|---|
Poids moléculaire |
205.03 g/mol |
Nom IUPAC |
4-(dichloromethyl)-1,3-benzodioxole |
InChI |
InChI=1S/C8H6Cl2O2/c9-8(10)5-2-1-3-6-7(5)12-4-11-6/h1-3,8H,4H2 |
Clé InChI |
WEVGNRCLRGYZIB-UHFFFAOYSA-N |
SMILES canonique |
C1OC2=CC=CC(=C2O1)C(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-[(2R,3R)-5-Formyl-3-hydroxy-2,3-dihydro-2-furyl]-2-oxo-1,2-dihydro-4-pyrimidinyl]benzamide](/img/structure/B13686610.png)
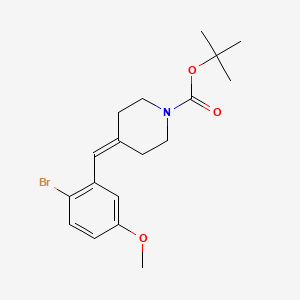
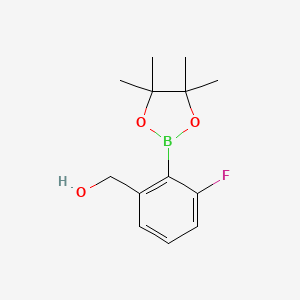
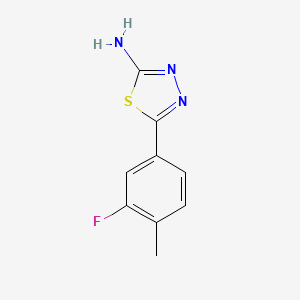
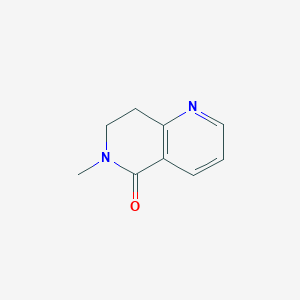
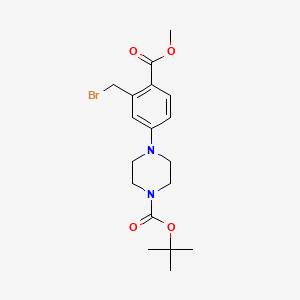
![(S)-N-Boc-1-[3-(4-methyl-1-imidazolyl)-5-nitrobenzyl]piperidin-3-amine](/img/structure/B13686641.png)
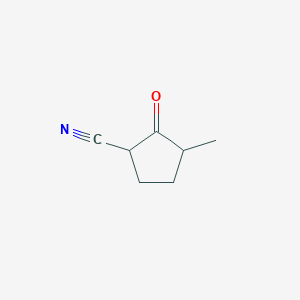
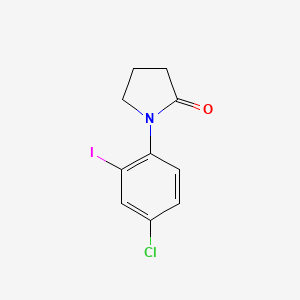
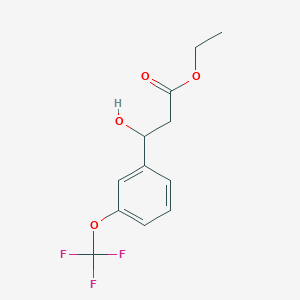
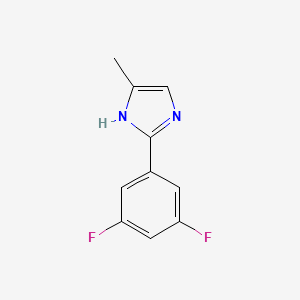
![6-Fluoro-7-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13686686.png)
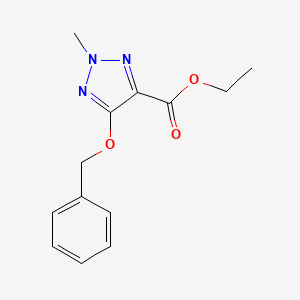
![2-(Methoxycarbonyl)-5-nitrothieno[2,3-b]pyridine 7-oxide](/img/structure/B13686722.png)
